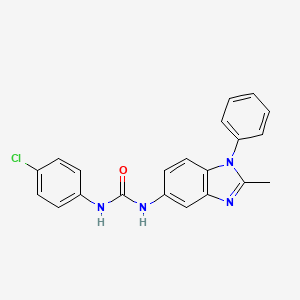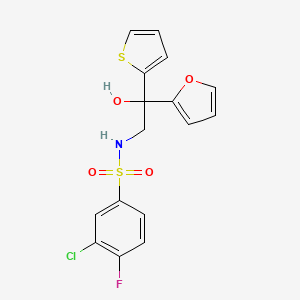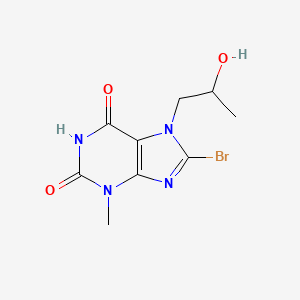![molecular formula C17H19N3O B2920240 N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 953892-33-6](/img/structure/B2920240.png)
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to an indole derivative through an acetamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 4-aminomethylbenzene is reacted with chloroacetyl chloride to form 4-(aminomethyl)benzyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include using continuous flow reactors, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitro compounds.
Reduction: Reduction reactions can be performed to convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are often used.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Reduced amines.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions. Medicine: Industry: The compound could be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects involves binding to specific molecular targets. The amine group can interact with receptors or enzymes, modulating their activity. The indole moiety may play a role in crossing cell membranes, enhancing the compound's bioavailability.
Comparación Con Compuestos Similares
4-Aminomethylpyridine: Similar structure but with a pyridine ring instead of benzene.
4-Aminomethylpiperidine: Contains a piperidine ring instead of an indole.
Rhodamine 6G-amide: A fluorescent derivative used in biological assays.
Uniqueness: N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to its combination of an amine group, benzene ring, and indole derivative, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTGVJOUWWOWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)
![1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2920159.png)

![2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid](/img/structure/B2920162.png)

![5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2920170.png)






![7-ethyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2920180.png)
